molecular formula C25H32N2O B3818463 4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol

4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol

Cat. No. B3818463
M. Wt: 376.5 g/mol
InChI Key: CZBGZCHWIXKJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amine, alcohol, etc.) is also identified based on functional groups present in the molecule .


Synthesis Analysis

Synthesis analysis involves outlining the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials. This often involves multiple steps, each with its own specific reagents and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The compound’s reactivity is studied in relation to its functional groups, and the conditions needed for these reactions to occur are determined .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often determined .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve studying its interactions with biological macromolecules (like proteins or DNA), and how these interactions lead to its observed effects .

Safety and Hazards

The compound’s toxicity and potential hazards are studied. This can involve determining its LD50 (the lethal dose for 50% of a population), studying its MSDS (Material Safety Data Sheet), and determining appropriate safety precautions for handling and disposal .

properties

IUPAC Name

4-[4-[[3-[benzyl(methyl)amino]piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-25(2,28)16-15-21-11-13-23(14-12-21)19-27-17-7-10-24(20-27)26(3)18-22-8-5-4-6-9-22/h4-6,8-9,11-14,24,28H,7,10,17-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGZCHWIXKJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2CCCC(C2)N(C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol
Reactant of Route 2
Reactant of Route 2
4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol
Reactant of Route 3
Reactant of Route 3
4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol
Reactant of Route 4
Reactant of Route 4
4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol
Reactant of Route 5
Reactant of Route 5
4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol
Reactant of Route 6
Reactant of Route 6
4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.